N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-oxopiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2-oxopiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N5O2/c1-10-22-13(17(18,19)20)9-14(23-10)25-6-3-12(4-7-25)24-16(27)11-2-5-21-15(26)8-11/h9,11-12H,2-8H2,1H3,(H,21,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVGMQSEPVPFHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3CCNC(=O)C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-oxopiperidine-4-carboxamide, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 406.45 g/mol. It features a piperidine ring, a pyrimidine moiety, and a carboxamide functional group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Anti-cancer : Piperidine derivatives have shown promise in inhibiting tumor growth and proliferation.
- Antimicrobial : Some studies suggest efficacy against bacterial strains.
- Enzyme Inhibition : Compounds like this one may inhibit enzymes such as acetylcholinesterase (AChE), impacting neurodegenerative conditions.
Table 1: Summary of Biological Activities
The biological activity of this compound is believed to involve the following mechanisms:
- Interaction with P-glycoprotein (P-gp) : The compound may modulate P-gp activity, which is crucial for drug absorption and resistance in cancer cells. This modulation can enhance the efficacy of co-administered drugs by preventing their efflux from cells .
- Inhibition of Enzymatic Activity : By inhibiting enzymes such as AChE, the compound could potentially be used in treating conditions like Alzheimer's disease .
Case Study 1: Anti-Cancer Efficacy
A study published in Nature Communications demonstrated that a structurally similar compound significantly reduced tumor volume in mouse models without notable side effects. This suggests that derivatives like this compound could be effective anti-cancer agents .
Case Study 2: Antimicrobial Properties
Research conducted on various piperidine derivatives indicated that they possess antimicrobial properties against Gram-positive bacteria. The compound's ability to disrupt bacterial cell membranes was noted as a potential mechanism for its antibacterial effects .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
| Conditions | Reagents | Outcome | References |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12 h | 2-Oxopiperidine-4-carboxylic acid + 1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine | |
| Basic hydrolysis | 2M NaOH, 80°C, 8 h | Same as above |
This reaction is critical for structural elucidation and metabolite studies. The trifluoromethyl group stabilizes the pyrimidine ring against degradation during hydrolysis.
Reduction of the 2-Oxopiperidine Ketone
The ketone in the 2-oxopiperidine ring is reduced to a secondary alcohol under standard reducing conditions.
| Reagents | Conditions | Outcome | References |
|---|---|---|---|
| LiAlH₄ in THF | 0°C to RT, 4 h | 2-Hydroxypiperidine-4-carboxamide derivative | |
| NaBH₄ with CeCl₃ | Methanol, RT, 6 h | Partial reduction observed |
The stereochemistry of the alcohol product depends on the reducing agent and solvent .
Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring
The electron-deficient pyrimidine ring participates in SNAr reactions at the 4-position when activated by electron-withdrawing groups.
| Nucleophile | Conditions | Outcome | References |
|---|---|---|---|
| Piperazine | DMF, 120°C, 24 h | Substitution at pyrimidine 4-position | |
| Morpholine | K₂CO₃, DMSO, 100°C, 18 h | Analogous substitution |
Note : The 2-methyl and 6-trifluoromethyl groups direct nucleophilic attack to the 4-position .
Functionalization via Alkylation/Acylation
The secondary amine in the piperidine ring (post-hydrolysis) can undergo alkylation or acylation.
| Reaction Type | Reagents | Outcome | References |
|---|---|---|---|
| Alkylation | Ethyl bromoacetate, DIEA, DMF | N-Alkylated piperidine derivative | |
| Acylation | Acetyl chloride, pyridine | N-Acetylated product |
Stability Under Physiological Conditions
The compound demonstrates stability across a range of pH and temperatures, critical for pharmaceutical applications.
| Condition | Result | References |
|---|---|---|
| pH 2–8 (37°C, 24 h) | No degradation observed | |
| High temperature (100°C, 6 h) | Partial decomposition (>10%) |
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity | Key Reactions |
|---|---|---|
| Carboxamide | High (acid/base hydrolysis) | Hydrolysis to acid/amine |
| 2-Oxopiperidine ketone | Moderate (reduction) | Alcohol formation |
| Pyrimidine ring | Low (requires strong nucleophiles) | SNAr substitution |
| Trifluoromethyl group | Inert under standard conditions | N/A |
Key Research Findings
-
Regioselectivity in SNAr : The pyrimidine ring’s 4-position is uniquely reactive due to electronic effects from the trifluoromethyl group .
-
Steric Hindrance : The 2-methyl group on the pyrimidine limits accessibility to the 2-position, directing reactions to the 4-position .
-
Reduction Selectivity : LiAlH₄ achieves complete ketone reduction, while NaBH₄ requires CeCl₃ as a Lewis acid for partial activity .
Comparison with Similar Compounds
Structural Variations and Key Features
The table below compares the target compound with selected analogs, focusing on structural modifications and their implications:
*Calculated based on molecular formula.
Pharmacological Implications
- Solubility and Bioavailability : Substituents like cyclohexylmethyl () or indole () may alter solubility, affecting oral bioavailability.
Research Findings and Limitations
- Structural Insights : The trifluoromethyl group is a consistent feature across analogs, enhancing resistance to oxidative metabolism .
- Gaps in Data: Limited biological data exist for the target compound, necessitating further studies on its pharmacokinetics and target selectivity.
- Patent Activity : Several analogs are patented for therapeutic applications, underscoring the scaffold’s versatility .
Q & A
Basic: What are the key considerations for synthesizing N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-oxopiperidine-4-carboxamide in laboratory settings?
Answer:
Synthesis requires precise control of reaction conditions, including solvent choice (e.g., dichloromethane for inertness) and base selection (e.g., sodium hydroxide for deprotonation). Steps involve sequential coupling of the pyrimidine and piperidine moieties, followed by carboxamide formation. Purity optimization (≥95% via HPLC) is critical, achieved through column chromatography or recrystallization . Yield improvements often depend on temperature gradients (0–25°C) and stoichiometric ratios of intermediates (1:1.2 for amine-carboxylic acid coupling) .
Basic: How can the structural integrity of this compound be confirmed post-synthesis?
Answer:
Use X-ray crystallography to resolve intramolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing six-membered rings) and dihedral angles between pyrimidine and piperidine planes (e.g., 12.8°–86.1°) . NMR (¹H/¹³C) identifies substituent positions, such as trifluoromethyl protons (δ 7.2–7.5 ppm) and piperidine carbons (δ 40–50 ppm). Mass spectrometry confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.01 Da) .
Advanced: What computational strategies can predict the reactivity of the trifluoromethyl group in this compound?
Answer:
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model electron-deficient trifluoromethyl interactions, predicting regioselectivity in nucleophilic substitutions. Reaction path search algorithms (e.g., GRRM) identify transition states for CF₃ group displacement. Molecular dynamics simulations assess solvent effects (e.g., acetonitrile vs. DMSO) on reaction barriers . Experimental validation via kinetic studies (e.g., pseudo-first-order rate constants under varying pH) refines computational predictions .
Advanced: How do intramolecular hydrogen bonds influence the compound's conformational stability?
Answer:
Intramolecular N–H⋯N hydrogen bonds between the piperidine NH and pyrimidine N atoms enforce a planar conformation, reducing rotational entropy and enhancing thermal stability (Tₘ > 150°C). This rigidity impacts pharmacokinetics by limiting metabolic oxidation at the piperidine ring. Single-crystal studies reveal bond lengths (1.8–2.0 Å) and angles (150–160°), correlating with reduced solubility in polar solvents . Stability under physiological pH (5.0–7.4) can be assayed via HPLC over 24–72 hours .
Basic: What safety protocols are recommended when handling this compound?
Answer:
Follow GHS protocols : wear nitrile gloves, FFP3 respirators, and chemical goggles to prevent dermal/ocular exposure (acute toxicity Category 4). Use fume hoods (≥0.5 m/s airflow) to avoid inhalation of aerosols. Store at 2–8°C in amber glass under nitrogen to prevent hydrolysis. Spills require ethanol-based deactivation (1:10 w/w) followed by adsorption with vermiculite .
Advanced: What methodological approaches are effective in optimizing regioselective modifications of the pyrimidine ring?
Answer:
Directed ortho-metalation (DoM) using TMPZnCl·LiCl positions substituents at C-2/C-6 via transient zinc intermediates. Photoredox catalysis (e.g., Ir(ppy)₃) enables C–H trifluoromethylation at room temperature. Monitor regioselectivity via LC-MS and ¹⁹F NMR (δ −60 to −70 ppm for CF₃). Statistical design (e.g., DoE) optimizes reaction variables (catalyst loading, solvent polarity) for >90% selectivity .
Basic: What analytical techniques are suitable for assessing the purity of this compound?
Answer:
HPLC (C18 column, 0.1% TFA in acetonitrile/water) detects impurities at 254 nm (LOD ≤ 0.1%). Karl Fischer titration quantifies residual water (<0.5% w/w). Chiral HPLC (e.g., Chiralpak AD-H) resolves enantiomers if asymmetric centers exist. Elemental analysis (C, H, N) confirms stoichiometry within ±0.3% of theoretical values .
Advanced: How can hybrid computational-experimental frameworks accelerate the discovery of derivatives with enhanced pharmacokinetic profiles?
Answer:
ICReDD’s feedback loop integrates quantum mechanics (QM) for reaction barrier prediction and machine learning (ML) to prioritize synthetic routes. For example, QM identifies trifluoromethyl’s metabolic stability (logP ~3.5), while ML models suggest piperidine N-alkylation to reduce CYP450 affinity. Validate via in vitro microsomal assays (t₁/₂ > 60 min) and in vivo PK studies (AUC₀–24 > 500 ng·h/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
